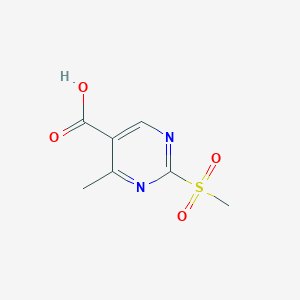

4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

Description

Properties

Molecular Formula |

C7H8N2O4S |

|---|---|

Molecular Weight |

216.22 g/mol |

IUPAC Name |

4-methyl-2-methylsulfonylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C7H8N2O4S/c1-4-5(6(10)11)3-8-7(9-4)14(2,12)13/h3H,1-2H3,(H,10,11) |

InChI Key |

KWCKEBDOCRXKEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic Acid Ethyl Ester

The initial step involves cyclocondensation of ethyl 2-(ethoxymethylene)acetoacetate with methyl carbamimidothioate in ethanol under reflux. This reaction forms the pyrimidine core with a methylthio group at position 2 and an ethyl ester at position 5.

Reaction Conditions :

-

Reactants : Ethyl 2-(ethoxymethylene)acetoacetate (20.0 g, 107 mmol), methyl carbamimidothioate (9.68 g, 107 mmol)

-

Catalyst : Triethylamine (10.8 g, 107 mmol)

-

Solvent : Ethanol (100 mL)

-

Temperature : Reflux (78°C)

-

Time : 48 hours

The product is purified via crystallization from ethanol/water, yielding a colorless solid.

Oxidation to Methylsulfonyl Derivative

The methylthio group (-SMe) is oxidized to methylsulfonyl (-SO₂Me) using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) with a catalyst.

Example Protocol (mCPBA Oxidation) :

-

Substrate : 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester (1.5 mol)

-

Oxidizing Agent : mCPBA (2.1–3.0 mol equivalents)

-

Solvent : Dichloromethane

-

Temperature : 20–25°C

-

Time : 1–6 hours

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions.

-

Reagent : NaOH (2.0 M in aqueous ethanol)

-

Temperature : 60–80°C

-

Time : 4–6 hours

-

Yield : >90%

Method 2: Direct Oxidation of Preformed Pyrimidine Derivatives

Starting Material Considerations

Precursor compounds such as 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid or its esters are oxidized directly. For example, methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate can be oxidized to the sulfonyl derivative before hydrolysis.

Oxidizing Agents and Conditions

Comparative Data :

| Oxidizing Agent | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| mCPBA | CH₂Cl₂ | None | 20–25°C | 1–6 | 92–95 | |

| H₂O₂ | Acetic acid | Sodium tungstate | 75–80°C | 1–6 | 85–90 | |

| Ozone | MeOH/H₂O | NaHCO₃ | 0–5°C | 2 | 78 |

mCPBA is preferred for its high selectivity and mild conditions, while H₂O₂ with sodium tungstate offers cost efficiency.

Method 3: Alternative Pathways Involving Substitution Reactions

Chloride Substitution Followed by Oxidation

In some cases, 4-chloro-2-(methylthio)pyrimidine-5-carboxylate derivatives are substituted with methoxide before oxidation. For example, 4,6-dichloro-2-(methylthio)pyrimidine reacts with sodium methoxide to form 4,6-dimethoxy-2-(methylthio)pyrimidine, which is then oxidized.

Key Steps :

-

Methoxide Substitution :

-

Oxidation : As described in Section 2.2.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material | β-Keto esters | Preformed pyrimidine derivatives | Chlorinated pyrimidines |

| Oxidation Yield | 81–95% | 85–95% | 90% |

| Complexity | Multi-step, moderate scalability | Fewer steps, high scalability | Requires substitution step |

| Cost | Moderate | Low (if using H₂O₂) | High (due to chlorinated precursors) |

Method 1 is widely adopted for its reliability, while Method 2 offers scalability for industrial applications.

Experimental Data and Optimization

Solvent Effects on Oxidation

Chemical Reactions Analysis

Nucleophilic Substitution at Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group acts as a leaving group in nucleophilic displacement reactions. For example:

-

Amine Substitution : Reacting with cyclic or acyclic amines under basic conditions (e.g., THF, triethylamine) yields 2-amino-pyrimidine derivatives. A study demonstrated 81% yield for 4-cyclohexylamino derivatives using this method .

-

Thiolate Displacement : The sulfonyl group participates in thiol-exchange reactions, as observed in glutathione (GSH) adduct formation at physiological pH (k = 4.0 ± 1.6 mM⁻¹s⁻¹ at pH 7.0) .

Carboxylic Acid Functionalization

The carboxylic acid (-COOH) undergoes typical acid-derived transformations:

-

Amide Coupling : Using HATU as a coupling agent, the acid reacts with amines like (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to form bioactive amides (yields: 65–92%) .

-

Esterification : Ethyl ester derivatives are synthesized via reflux with ethanol and triethylamine (81% yield) .

Pyrimidine Ring Reactivity

The electron-deficient pyrimidine ring facilitates electrophilic and radical reactions:

-

Oxidation : Controlled oxidation with H₂O₂ and sodium tungstate converts methylthio (-SMe) to methylsulfonyl (-SO₂Me) groups .

-

Electrophilic Substitution : Halogenation at the 4-position occurs under mild conditions, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reductive Transformations

Selective reductions modify substituents while preserving the pyrimidine core:

-

LiAlH₄ Reduction : Converts ester groups to alcohols (e.g., ethyl ester → hydroxymethyl derivative, 85% yield) .

Table 1: Key Reaction Conditions and Outcomes

Stability and Reactivity Insights

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of 4-methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives have been tested for their cytotoxic effects against breast and colon cancer cells, demonstrating significant inhibition of tumor growth in vitro .

2. Kinase Inhibition

The compound has also been explored as a scaffold for developing kinase inhibitors. Kinases are critical targets in cancer therapy, and modifications of the pyrimidine structure have led to compounds that show nanomolar IC50 values against cyclin-dependent kinase 2 (CDK2). This suggests that this compound and its derivatives could serve as lead compounds for developing new anticancer drugs .

3. Anti-inflammatory Properties

Some studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including those related to this compound. These compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, indicating their potential use in treating inflammatory diseases .

Organic Synthesis Applications

1. Building Block for Complex Molecules

The versatility of this compound as a building block in organic synthesis is noteworthy. It can be utilized to synthesize more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. This makes it valuable in the development of new pharmaceuticals and agrochemicals .

2. Synthesis of Novel Compounds

Recent advancements have shown that this compound can be modified to create novel derivatives with enhanced biological activities. For example, the introduction of different substituents at the 2 and 8 positions of the pyrimidine ring has led to compounds with improved efficacy as kinase inhibitors or antimicrobial agents .

Agricultural Chemistry Applications

1. Agrochemical Development

The sulfonamide group present in this compound is significant in agrochemical formulations. Compounds with this functional group have been evaluated for their effectiveness as herbicides and fungicides, contributing to sustainable agricultural practices by providing alternatives to traditional chemicals .

2. Antimicrobial Activity

In addition to its applications in cancer therapy, derivatives of this compound have shown antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents for agricultural use, targeting diseases affecting crops and livestock .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Pathways Involved: The compound may modulate the NF-κB pathway, which is crucial in regulating immune response and inflammation.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent at position 2 of the pyrimidine ring plays a critical role in modulating properties. Key analogues include:

Physicochemical Properties

- Solubility : The methylsulfonyl group enhances water solubility due to its polarity, whereas phenyl or piperidinyl substituents () increase lipophilicity.

Key Research Findings

- Chemoselective Displacement: Methylsulfinyl groups in pyrimidines can be selectively displaced by amines to yield 2-alkylamino derivatives, a strategy applicable to synthesizing bioactive compounds () .

- Stability Studies : Methylthio-substituted pyrimidines require storage under nitrogen (), whereas methylsulfonyl derivatives are more air-stable .

- Diverse Applications : Pyrimidine-5-carboxylic acids with trifluoromethyl () or pyridyl groups () are explored as kinase inhibitors or antimicrobial agents, highlighting the versatility of position 2 substituents .

Biological Activity

4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrimidine ring with a methyl group and a methylsulfonyl substituent, which are crucial for its biological activity. The presence of these functional groups suggests potential interactions with biological targets, particularly enzymes involved in cell cycle regulation and inflammation.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent.

- Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play essential roles in cell cycle progression. Specifically, it targets CDK4 and CDK6, leading to cell cycle arrest in the G1 phase and subsequent induction of apoptosis in cancer cells .

- In Vitro Studies : In cytotoxicity assays, this compound demonstrated significant growth inhibition across various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against several solid tumors, indicating potent antiproliferative effects .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent.

- Inhibition of COX Enzymes : It has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib .

- In Vivo Studies : Animal models have demonstrated that treatment with this compound reduces inflammation markers significantly, suggesting its utility in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptotic cells .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound in a carrageenan-induced rat paw edema model. The results showed a significant reduction in paw swelling compared to controls, with histological examinations revealing decreased infiltration of inflammatory cells.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid?

- Methodological Answer: The compound can be synthesized via condensation reactions involving S-methylisothiourea and ethoxymethylene derivatives, as demonstrated in analogous pyrimidine-carboxylate syntheses. Microwave-assisted heating (e.g., 70°C for 90 minutes in DMF with a base like i-Pr2NEt) can enhance reaction efficiency and yield . Optimization of solvent systems (e.g., polar aprotic solvents) and stoichiometric ratios of intermediates is critical to minimize side products.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer: Researchers must wear PPE (gloves, protective eyewear, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed via certified biological/chemical waste management services. Note that sulfonyl-containing pyrimidines may release toxic gases (e.g., SO2) under thermal decomposition, necessitating inert-atmosphere handling for high-temperature reactions .

Q. How should researchers characterize the compound’s purity and structure?

- Methodological Answer: Use a combination of:

- HPLC (e.g., reverse-phase C18 column, retention time analysis under acidic conditions like 0.1% TFA) for purity assessment .

- X-ray diffraction for crystal structure determination, particularly for metal-complexed derivatives .

- NMR spectroscopy (e.g., <sup>1</sup>H/<sup>13</sup>C) to confirm substituent positions and sulfonyl-group integration .

Advanced Research Questions

Q. How does metal coordination influence the thermal stability and antioxidant activity of this compound?

- Methodological Answer: Thermal analysis (TG-DSC, TG-FTIR) in air/nitrogen atmospheres reveals that metal complexes (e.g., Cu(II), Mn(II)) with pyrimidine-5-carboxylates exhibit lower thermal stability compared to pyrimidine-2-carboxylate analogs. For instance, copper complexes of pyrimidine-5-carboxylic acid show reduced SOD-like antioxidant activity in theoretical calculations (DFT), correlating with weaker metal-ligand charge transfer . Researchers should prioritize crystallographic studies to validate coordination modes and solvent interactions.

Q. What strategies improve solubility for in vitro or in vivo assays?

- Methodological Answer:

- Salt formation : Choline salts of structurally related pyrimidine-carboxylic acids enhance aqueous solubility and storage stability .

- Ester derivatization : Ethyl or methyl esters (e.g., ethyl 2-chloro-6-methylpyrimidine-5-carboxylate) can be synthesized for improved lipophilicity, followed by enzymatic or alkaline hydrolysis to regenerate the active carboxylic acid .

Q. How can computational methods predict the compound’s reactivity or bioactivity?

- Methodological Answer:

- DFT calculations : Evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior or nucleophilic/electrophilic sites.

- Molecular docking : Screen against target proteins (e.g., enzymes with pyrimidine-binding pockets) to prioritize derivatives for synthesis.

- SOD activity modeling : Compare theoretical antioxidant activity (e.g., IC50 values) of metal complexes with experimental data from radical scavenging assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.